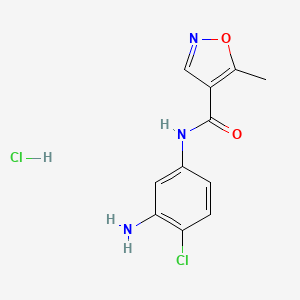

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Description

Chemical Taxonomy and Structural Classification within Oxazole Carboxamides

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride belongs to the broader classification of heterocyclic aromatic organic compounds, specifically within the oxazole family. The compound's structural framework positions it as a 2-heteroaryl carboxamide, characterized by the presence of a heteroaromatic ring system carrying a carboxamide functional group. Within the oxazole classification system, this compound represents a 4,5-disubstituted oxazole derivative, where the oxazole ring bears a methyl group at position 5 and a carboxamide group at position 4.

The taxonomical hierarchy places this compound within the kingdom of organic compounds, specifically under the superclass of organic acids and derivatives. More precisely, it falls under the class of carboxylic acids and derivatives, with the subclass designation of carboxylic acid derivatives. The direct parent classification identifies it as a 2-heteroaryl carboxamide, distinguishing it from other carboxamide types based on the heterocyclic nature of the attached aromatic system.

The oxazole core structure exhibits aromatic character, though less pronounced than in thiazole analogues. Oxazole demonstrates weak basicity, with its conjugate acid possessing a pKa value of 0.8, significantly lower than imidazole's pKa of 7. This weak basicity stems from the electron-withdrawing effect of the oxygen atom within the five-membered ring system. The compound's structural classification is further refined by the presence of the amino group at the meta position and chlorine substitution at the ortho position of the attached phenyl ring, creating a unique substitution pattern that influences both chemical reactivity and biological activity.

Historical Context of Oxazole Chemistry Research

The development of oxazole chemistry traces its origins to the late 19th century, with the foundational work of Emil Fischer in 1896, who discovered the Fischer oxazole synthesis. This pioneering method involved the formation of oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid, establishing one of the first systematic approaches to oxazole construction. Fischer's work at Berlin University resulted in the development of the Fischer oxazole synthesis as one of the earliest methods for producing 2,5-disubstituted oxazoles, setting the stage for subsequent advances in oxazole chemistry.

The historical progression of oxazole research gained momentum in the mid-20th century, with oxazole itself first being synthesized in 1947. The compound was initially reported by Hantzsch in 1887, though practical synthetic methods required several decades of development. The discovery of annuloline marked the first demonstration of naturally occurring oxazole rings, expanding the research focus beyond purely synthetic applications.

Throughout the 20th century, oxazole chemistry evolved to encompass diverse synthetic methodologies, including the Robinson-Gabriel synthesis involving dehydration of 2-acylaminoketones and the Van Leusen reaction utilizing aldehydes and tosylmethyl isocyanide. Recent advances have introduced novel synthetic approaches, such as the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium reagents, demonstrating the continued evolution of oxazole synthetic chemistry.

The historical development of oxazole carboxamides specifically has been driven by their recognition as important pharmacophores in medicinal chemistry. Research in this area has expanded to include comprehensive structure-activity relationship studies, leading to the identification of compounds with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Significance and Research Applications

The scientific significance of this compound extends across multiple research domains, primarily centered on its role as a representative member of the oxazole carboxamide class with diverse biological activities. The compound serves as a structural template for understanding structure-activity relationships within oxazole-based pharmaceutical agents. Research investigations have demonstrated that oxazole derivatives exhibit remarkable biological diversity, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities.

The compound's research applications encompass both basic chemical research and applied pharmaceutical development. In synthetic chemistry, it serves as a model compound for investigating oxazole formation mechanisms and exploring novel synthetic methodologies. The presence of multiple functional groups, including the amino group, chloro substituent, and carboxamide functionality, makes it an excellent substrate for studying chemical transformations and developing new synthetic strategies.

In biological research, the compound has contributed to advancing understanding of how structural modifications influence biological activity. The specific substitution pattern, featuring an amino group at the 3-position and chlorine at the 4-position of the phenyl ring, has been shown to influence antimicrobial potency and selectivity. Research has demonstrated that halogen substitution, particularly chlorine incorporation, can enhance biological efficacy in oxazole carboxamide systems.

Research Objectives in Current Oxazole Carboxamide Studies

Contemporary research objectives in oxazole carboxamide studies are multifaceted, encompassing both fundamental chemical understanding and therapeutic application development. Primary research focuses include the systematic exploration of structure-activity relationships to optimize biological potency while maintaining favorable pharmacological properties. Current investigations seek to understand how specific substitution patterns on the oxazole ring and attached aromatic systems influence biological activity, metabolic stability, and pharmacokinetic profiles.

A significant research objective involves the development of novel synthetic methodologies for accessing diverse oxazole carboxamide structures efficiently and sustainably. Recent advances have demonstrated the feasibility of gram-scale production methods for oxazole derivatives, including applications to Food and Drug Administration-approved compounds such as 5-aminolevulinic acid. These synthetic developments aim to facilitate both academic research and industrial applications by providing reliable, scalable synthetic routes.

Biological research objectives center on identifying and characterizing molecular targets for oxazole carboxamide compounds. Studies have focused on enzyme inhibition mechanisms, particularly investigating acid ceramidase inhibition as a therapeutic target. Research has demonstrated that oxazole carboxamides can serve as potent acid ceramidase inhibitors with optimal physicochemical and metabolic properties, showing target engagement in human neuroblastoma cells and desirable pharmacokinetic profiles in animal models.

Current research also emphasizes the discovery of naturally occurring oxazole-bearing compounds through targeted metabologenomic approaches. These studies utilize oxazole cyclase gene-targeting methods to identify bacterial strains producing novel oxazole compounds, leading to the discovery of new natural products with potential therapeutic applications. The integration of genomic screening with chemical analysis has enabled the identification of compounds such as lenzioxazole, permafroxazole, and tenebriazine, each exhibiting unique structural features and biological activities.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPWYDPIMJLACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

- Molecular Formula : C11H11ClN3O2

- Molecular Weight : 288.13 g/mol

- CAS Number : 1193390-10-1

- Purity : Typically ≥ 95% .

Antibacterial Activity

Research indicates that compounds similar to N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit significant antibacterial properties. For instance, a study found that certain synthesized derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

Anticancer Activity

The anticancer potential of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been explored through various studies. Compounds within the oxazole family have shown promising results against several cancer cell lines. For example, a related compound demonstrated micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and other cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of oxazole derivatives, several compounds were tested against multiple cancer cell lines:

- A549 : IC50 = 10 µM

- HeLa : IC50 = 12 µM

- B16F10 : IC50 = 15 µM

These results indicate that modifications to the oxazole structure can enhance anticancer activity.

Enzyme Inhibition

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease:

Table 2: Enzyme Inhibition Data

| Compound ID | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| 7p | Acetylcholinesterase | 6.28 ± 0.003 |

| 7q | Urease | 1.21 ± 0.005 |

These findings suggest that this compound may have therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections due to its ability to inhibit these enzymes effectively .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride exhibits promising anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines.

Case Studies in Anticancer Activity

-

In Vitro Cytotoxicity :

- A study evaluated the compound against several cancer cell lines, including breast and lung cancers. The compound displayed significant cytotoxic effects with IC50 values indicating effective growth inhibition.

- For instance, it showed over 70% inhibition in cell proliferation at concentrations of 40 µg/ml after 72 hours of exposure .

- Mechanism of Action :

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent.

Antimicrobial Efficacy

- Inhibition Studies :

-

Broad Spectrum Activity :

- Its structural modifications have been linked to enhanced antibacterial activity, suggesting that derivatives of this compound could serve as lead candidates for developing new antimicrobial agents .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (µg/ml) | % Growth Inhibition |

|---|---|---|

| AMJ13 (Breast) | 40 | 75% |

| A549 (Lung) | 60 | 68% |

| OVCAR-8 (Ovarian) | 50 | 72% |

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 66 µM |

| Escherichia coli | 100 µM |

| Pseudomonas aeruginosa | 150 µM |

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂

- Key Differences: Phenyl Substituents: 5-chloro-2-methylphenyl and 2-chlorophenyl groups replace the 3-amino-4-chlorophenyl moiety. Impact: The additional chlorine and methyl groups increase lipophilicity (ClogP ≈ 4.2 vs.

N-(3-Amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride

- Molecular Formula : C₁₁H₁₁ClFN₃O₂ (MW: 271.68 g/mol)

- Key Differences :

N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride

- Molecular Formula : C₁₁H₁₁N₃O₂·HCl (MW: 254.08 g/mol)

- Key Differences: Substituent Absence: No chlorine at the phenyl 4-position. Impact: Reduced steric hindrance and lower molecular weight may improve solubility but decrease target selectivity .

Lipophilicity and Solubility

| Compound | ClogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Main Compound | ~2.5 | <1 (estimated) |

| N-(5-Chloro-2-methylphenyl) analogue | ~4.2 | <0.1 |

| N-(3-Amino-4-fluorophenyl) analogue | ~1.8 | ~1–5 |

The hydrochloride salt form of the main compound improves solubility compared to non-salt analogues. Fluorine substitution () balances lipophilicity and solubility better than chlorine .

Functional Group Impact on Bioactivity

- 3-Amino-4-chlorophenyl Group: The amino group enables hydrogen bonding with targets (e.g., enzymes or receptors), while chlorine provides steric bulk and electron-withdrawing effects.

- 5-Methylisoxazole Core : The methyl group enhances metabolic stability compared to unsubstituted isoxazoles.

- Comparison with Carbamoylmethyl Derivatives (–12):

- Compounds like N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (MW: 369.8) exhibit higher molecular weights and extended substituents, likely targeting larger binding pockets .

Q & A

Q. What laboratory-scale synthetic routes are reported for N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride?

The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-methylisoxazole-4-carbonyl chloride with 3-amino-4-chloroaniline in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. After quenching, the hydrochloride salt is precipitated using HCl. Purification is achieved via recrystallization or column chromatography. Yield optimization may require stoichiometric adjustments and controlled temperature during coupling .

Q. Which spectroscopic and crystallographic methods validate the structural integrity of this compound?

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the monohydrate form) .

- NMR/IR spectroscopy : H/C NMR confirms aromatic proton environments and carboxamide carbonyl stretches (~1650–1700 cm). Mass spectrometry validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic residues before disposal. Contaminated gloves/tips should follow hazardous waste guidelines .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC.

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) over 14 days, with LC-MS analysis to identify breakdown products .

Advanced Research Questions

Q. How do researchers resolve contradictions in synthetic yields reported across studies?

Contradictions may arise from differences in reagent purity, solvent drying, or reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, anhydrous acetonitrile and stoichiometric excess of 3-amino-4-chloroaniline improve yields by reducing side reactions .

Q. What experimental models are suitable for evaluating its immunomodulatory activity?

- In vitro : LPS-stimulated macrophage assays (e.g., TNF-α/IL-6 inhibition in RAW 264.7 cells).

- In vivo : Collagen-induced arthritis (CIA) models in rodents, comparing efficacy to leflunomide analogs. Dose-response studies (1–50 mg/kg) with histopathological scoring are critical .

Q. How is receptor selectivity (e.g., TGR5, 5-HT1B/1D) assessed for this compound?

- Radioligand binding assays : Use H-labeled agonists/antagonists in HEK293 cells expressing human TGR5 or 5-HT receptors.

- Functional assays : cAMP accumulation (TGR5) or ERK phosphorylation (5-HT1D) to determine EC/IC. Cross-test against related GPCRs (e.g., 5-HT1A) to confirm selectivity .

Q. What computational methods predict its pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.